N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine
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Overview
Description
N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine is an organic compound characterized by the presence of a brominated aromatic ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron powder.
Formation of Oxolane Ring: The brominated product is then reacted with an appropriate reagent to form the oxolane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent ring formation reactions. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The bromine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylphenol: Shares the brominated aromatic ring but lacks the oxolane ring.
N-Boc-5-bromo-2-methylaniline: Contains a brominated aromatic ring and an amine group but differs in the protecting group and overall structure.
Uniqueness
N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine is unique due to the presence of both a brominated aromatic ring and an oxolane ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16BrNO |
---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-(5-bromo-2-methylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H16BrNO/c1-8-3-4-10(13)7-12(8)14-11-5-6-15-9(11)2/h3-4,7,9,11,14H,5-6H2,1-2H3 |
InChI Key |
OLYKYDSZNCLCDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=C(C=CC(=C2)Br)C |
Origin of Product |
United States |
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